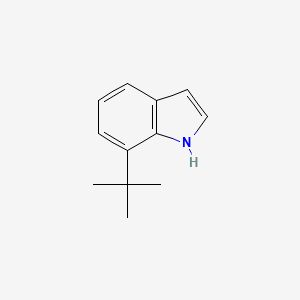

7-(tert-Butyl)-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

7-tert-butyl-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N/c1-12(2,3)10-6-4-5-9-7-8-13-11(9)10/h4-8,13H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZZQQDKASZDKJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=CC2=C1NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Significance of Substituted Indole Scaffolds in Modern Organic Synthesis and Materials Science

Substituted indole (B1671886) scaffolds are privileged structures in drug discovery and materials science due to their versatile biological activities and unique photophysical properties. organic-chemistry.orgopenmedicinalchemistryjournal.com The indole ring system is a key structural component in numerous biologically active compounds, including anti-inflammatory agents, anti-cancer drugs, and treatments for neurological disorders. derpharmachemica.comopenmedicinalchemistryjournal.com In materials science, indole derivatives are utilized in the creation of organic light-emitting diodes (OLEDs), organic solar cells, and specialized dyes, owing to their tunable electronic properties. openmedicinalchemistryjournal.comnih.gov

The functionalization of the indole core at its various positions (N1, C2, C3, and the benzene (B151609) ring C4-C7) is a powerful strategy to modulate the parent molecule's properties. organic-chemistry.org For instance, substitution at the C3 position is common due to the high nucleophilicity of this site, leading to a wide range of derivatives with diverse applications. rsc.org However, functionalization of the benzene ring, particularly at the C7 position, has historically been more challenging but offers a pathway to novel molecular architectures with distinct biological and material properties. acs.orgnih.gov

Table 1: Applications of Substituted Indole Scaffolds

| Field | Application | Example Compound Class |

|---|---|---|

| Medicinal Chemistry | Anti-inflammatory | Indomethacin derivatives |

| Anti-cancer | Vinca alkaloids, Mitomycin C | |

| Anti-migraine | Triptans (e.g., Sumatriptan) | |

| Anti-viral | Beclabuvir, Deleobuvir | |

| Anti-bacterial | Indolmycin | |

| Materials Science | Organic Light-Emitting Diodes (OLEDs) | Borylated indoles |

| Organic Solar Cells | Thieno[3,2-b]indole-based molecules | |

| Dyes and Pigments | Indigo (B80030), Tyrian purple |

Unique Challenges and Opportunities of C7 Substituted Indoles

The introduction of a sterically demanding substituent, such as a tert-butyl group, at the C7 position of the indole (B1671886) nucleus profoundly influences its reactivity and synthetic accessibility.

The primary challenge in working with 7-substituted indoles, especially those with bulky groups like tert-butyl, is overcoming the inherent reactivity patterns of the indole ring. acs.orgnih.gov The C2 and C3 positions are electronically richer and generally more susceptible to electrophilic attack and other functionalization reactions. wikipedia.orgrsc.org Directing reactions to the less reactive C7 position, which is situated on the benzene (B151609) portion of the heterocycle, requires specific and often complex synthetic strategies. rsc.org

The steric bulk of the C7-tert-butyl group presents several hurdles:

Steric Hindrance: The tert-butyl group can physically block or slow down the approach of reagents to the C7 position and the adjacent C6 and N1 positions, making further functionalization at these sites difficult. mdpi.com

Altered Reactivity: The presence of a bulky alkyl group can electronically influence the indole ring, albeit to a lesser extent than conjugating groups. This can alter the regioselectivity of subsequent reactions in unpredictable ways.

Synthetic Difficulty: The direct introduction of a tert-butyl group at the C7 position of a pre-formed indole is not trivial and often requires multi-step synthetic sequences or the use of specialized organometallic reagents.

Despite the challenges, the steric hindrance imparted by a C7-tert-butyl group can be strategically exploited:

Regiocontrol: The bulky group can act as a "protecting" or "directing" group, sterically shielding the C7 position and favoring functionalization at other, more accessible positions of the indole ring.

Conformational Locking: The steric demand of the tert-butyl group can restrict the rotation of substituents at the N1 position, potentially leading to specific conformers with unique biological or material properties.

Modulation of Properties: The lipophilicity and steric profile of the tert-butyl group can be advantageous in medicinal chemistry for improving pharmacokinetic properties or modulating receptor binding interactions.

Historical Development of Indole Functionalization at the C7 Position

Strategies for Regioselective Functionalization at the C7 Position of the Indole Nucleus

Directing the functionalization to the C7 position of a pre-existing indole core is a primary strategy for synthesizing 7-substituted indoles. This often requires overcoming the natural reactivity of the C2 and C3 positions. rsc.org

Directed Metalation Approaches for C7-Functionalization

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic compounds. In the context of indoles, this strategy involves the use of a directing group (DG) on the indole nitrogen, which coordinates to a metalating agent (typically an organolithium reagent) and directs deprotonation to the adjacent C7 position. Subsequent quenching with an appropriate electrophile introduces the desired substituent. rsc.org

The choice of the directing group is crucial for achieving high C7 selectivity. Sterically bulky protecting groups on the indole nitrogen can favor metalation at the C7 position. nih.gov For instance, N-silylated indoles have been effectively used for C7-borylation. osaka-u.ac.jpmsu.edu Snieckus and co-workers developed a directed metalation approach for 2-substituted indoles that relies on N-protection/deprotection, highlighting the importance of the directing group in controlling regioselectivity. msu.edu

Table 1: Examples of Directed Metalation for C7-Functionalization of Indoles

| Directing Group | Metalating Agent | Electrophile | C7-Functionalized Product | Reference |

| Diethylsilyl | Not specified | B(OR)3 | 7-Borylated indole | rsc.org |

| tert-Butyldimethylsilyl | n-Butyllithium | Ethyl iodide | 1-(tert-Butyldimethylsilyl)-3-ethylindole | orgsyn.org |

| Pivaloyl | Not specified | Various | 7-Substituted indoles | researchgate.net |

Transition Metal-Catalyzed C7-Functionalization (e.g., Iridium(III)-catalyzed sulfonamidation)

In recent years, transition metal-catalyzed C-H activation has emerged as a highly effective method for the direct and regioselective functionalization of indoles at the C7 position. rsc.org These methods often employ a directing group on the indole nitrogen to guide the metal catalyst to the C7-H bond.

A notable example is the Iridium(III)-catalyzed regioselective C7-sulfonamidation of indoles. rsc.orgrsc.orgresearchgate.net This reaction utilizes an iridium catalyst in conjunction with a suitable directing group to achieve direct amination at the C7 position with sulfonyl azides as the nitrogen source. rsc.orgacs.org The reaction demonstrates good functional group tolerance and provides access to 7-amino-substituted indoles in good to excellent yields under mild conditions. rsc.orgrsc.orgresearchgate.net The choice of the N-directing group, such as a pivaloyl group, and the iridium catalyst are critical for achieving high regioselectivity. nih.govresearchgate.netacs.org

Rhodium catalysts have also been employed for the C7-functionalization of N-pivaloylindoles, leading to alkenylation and alkylation products. researchgate.netacs.org Furthermore, palladium-catalyzed C-H arylation of indoles at the C7 position has been achieved using a phosphinoyl-directing group. acs.orgresearchgate.net The bulkiness of these directing groups is a key factor in achieving high reactivity and C7-selectivity. osaka-u.ac.jpresearchgate.net

Table 2: Transition Metal-Catalyzed C7-Functionalization of Indoles

| Catalyst System | Directing Group | Reaction Type | C7-Functionalized Product | Reference |

| [Cp*IrCl2]2/AgNTf2/AgOAc | Pivaloyl | Amination with sulfonoazides | 7-Sulfonamidoindoles | acs.org |

| Iridium(III) | Not specified | Sulfonamidation with sulfonyl azides | 7-Amino-substituted indoles | rsc.orgrsc.orgresearchgate.net |

| Rhodium | Pivaloyl | Alkenylation/Alkylation | 7-Alkenyl/Alkyl indoles | researchgate.netacs.org |

| Palladium(OAc)2 | Phosphinoyl | Arylation with arylboronic acids | 7-Aryl indoles | acs.orgresearchgate.net |

Precursor-Based Synthesis Routes Utilizing C7-Substituted Intermediates (e.g., ring-opening cyclization of spirocyclopropanes)

An alternative to direct C7-functionalization is to construct the indole ring from a precursor that already contains the desired C7-substituent. One such innovative approach involves the ring-opening cyclization of spirocyclopropanes.

This methodology has been utilized to synthesize highly substituted indoles. researchgate.net For example, the ring-opening cyclization of cyclohexane-1,3-dione-2-spirocyclopropanes with amines can lead to the formation of tetrahydroindol-4(5H)-ones. researchgate.netjst.go.jp These intermediates can then be further functionalized and subsequently oxidized to afford the corresponding substituted indoles. researchgate.net This strategy allows for the regioselective synthesis of 5- and 7-substituted indoles through electrophilic alkylation of the tetrahydroindol-4(5H)-one intermediate. researchgate.net

Annulation and Cyclization Reactions for Constructing the 7-Substituted Indole Core

Building the indole nucleus from acyclic precursors through annulation and cyclization reactions is a fundamental and versatile strategy. Modifications of classic indole syntheses have been developed to accommodate sterically demanding substrates required for the formation of this compound.

Modifications of Fischer Indole Synthesis for Sterically Hindered Anilines/Ketones

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a classic and widely used method for constructing the indole ring. wikipedia.org The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of a (substituted) phenylhydrazine (B124118) with an aldehyde or a ketone. wikipedia.org

To synthesize this compound, a 2-tert-butylaniline (B1265841) derivative would be required as the starting aniline (B41778). The steric bulk of the tert-butyl group at the ortho position of the aniline can significantly hinder the cyclization step. Therefore, modifications to the standard Fischer indole synthesis conditions are often necessary. These modifications may include the use of stronger acids, higher temperatures, or microwave irradiation to overcome the steric hindrance and facilitate the key rsc.orgrsc.org-sigmatropic rearrangement and subsequent cyclization. rsc.org The choice of the ketone or aldehyde partner is also critical, and sterically less demanding carbonyl compounds may be preferred to minimize steric clashes during the initial hydrazone formation.

While specific examples for the synthesis of this compound via a modified Fischer indole synthesis are not extensively detailed in the provided search results, the general principles of adapting this reaction for sterically hindered substrates are well-established in organic synthesis. wikipedia.orgrsc.org

Larock-type Annulations with Bulky Alkynes or Anilines

The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation reaction between an ortho-iodoaniline and a disubstituted alkyne to form 2,3-disubstituted indoles. nih.govub.eduwikipedia.org This method is highly versatile and tolerates a wide range of functional groups. nih.govwikipedia.org

For the synthesis of a 7-substituted indole like this compound, a 2-iodo-6-tert-butylaniline would be a suitable starting material. The reaction's success with sterically bulky substrates is a key advantage. wikipedia.orgacs.org The regioselectivity of the Larock annulation is often controlled by the steric bulk of the alkyne substituents, with the larger group typically ending up at the C2 position of the indole. ub.edu However, the use of bulky anilines can also influence the reaction outcome. mdpi.com

The reaction mechanism involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by alkyne insertion, intramolecular cyclization, and reductive elimination to afford the indole product. ub.edu The use of chloride additives, such as LiCl, has been shown to be beneficial for the reaction efficiency. wikipedia.orgacs.org Recent developments have also explored the use of N-acyl 2-iodoanilines to improve yields with certain bulky alkynes. acs.org

An in-depth analysis of the synthetic routes leading to this compound reveals a variety of strategic approaches, ranging from classical named reactions to modern catalytic methods. These methodologies can be broadly categorized into the construction of the indole nucleus with the tert-butyl group already in place and the direct introduction of the tert-butyl moiety onto a pre-formed indole ring. This article focuses on specific synthetic strategies, including the Reissert indole synthesis, contemporary cyclization techniques, direct C7-tert-butylation, and green chemistry approaches.

Structural Elucidation and Advanced Spectroscopic Characterization of 7 Tert Butyl 1h Indole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules in solution. For 7-(tert-Butyl)-1H-indole, a comprehensive suite of NMR experiments provides detailed insights into its proton and carbon environments, connectivity, and spatial arrangement.

The ¹H NMR spectrum of this compound provides a detailed map of the proton environments within the molecule. The spectrum is characterized by distinct signals for the protons of the indole (B1671886) core and the tert-butyl substituent. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

The most downfield signal is typically the N-H proton of the indole ring, which appears as a broad singlet due to quadrupole broadening and potential hydrogen exchange. The aromatic protons on the benzene (B151609) and pyrrole (B145914) rings exhibit characteristic chemical shifts and coupling patterns (J-coupling) that allow for their specific assignment. The protons H4, H5, and H6 on the benzene portion of the indole ring form a coupled spin system. The tert-butyl group gives rise to a sharp, intense singlet in the upfield region of the spectrum, integrating to nine protons.

A representative ¹H NMR dataset for this compound is summarized in the table below. The specific chemical shifts and coupling constants are crucial for confirming the substitution pattern and the integrity of the indole structure.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| NH | 8.25 | br s | - |

| H4 | 7.55 | d | 7.9 |

| H2 | 7.21 | t | 2.8 |

| H6 | 7.15 | d | 7.2 |

| H5 | 7.08 | t | 7.6 |

| H3 | 6.53 | dd | 3.1, 1.9 |

| t-Bu | 1.45 | s | - |

Note: The data presented is based on typical values for 7-substituted indoles and may vary slightly depending on the solvent and experimental conditions.

The ¹³C NMR spectrum provides essential information about the carbon skeleton of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal, and the chemical shifts are indicative of the electronic environment of the carbon atoms.

The spectrum typically shows eight signals for the indole core carbons and two signals for the tert-butyl group (the quaternary carbon and the three equivalent methyl carbons). The chemical shifts of the aromatic carbons are in the downfield region (typically 100-140 ppm), while the aliphatic carbons of the tert-butyl group are found in the upfield region. The quaternary carbon attached to the indole ring (C7) and the quaternary carbon of the tert-butyl group can be identified by their characteristic chemical shifts and lack of signal in a DEPT-135 experiment.

The following table presents typical ¹³C NMR chemical shift assignments for this compound.

| Carbon | Chemical Shift (δ, ppm) |

| C7a | 135.8 |

| C7 | 131.5 |

| C3a | 128.5 |

| C2 | 124.3 |

| C4 | 121.8 |

| C5 | 120.3 |

| C6 | 117.8 |

| C3 | 102.5 |

| C(CH₃)₃ | 34.9 |

| C(CH₃)₃ | 32.2 |

Note: The data presented is based on typical values for 7-substituted indoles and may vary slightly depending on the solvent and experimental conditions.

The bulky tert-butyl group at the C7 position can impose significant steric hindrance, potentially leading to restricted rotation around the C7-C(tert-butyl) bond. This phenomenon can be investigated using dynamic NMR (DNMR) spectroscopy. By recording NMR spectra at various temperatures, it is possible to observe changes in the line shapes of the signals corresponding to the protons or carbons of the tert-butyl group and the adjacent aromatic protons.

At room temperature, if the rotation around the C7-C(tert-butyl) bond is fast on the NMR timescale, a single sharp singlet is observed for the nine equivalent methyl protons of the tert-butyl group. However, upon cooling, if the rotation becomes slow enough, the three methyl groups may become chemically non-equivalent, leading to the broadening of the singlet and its eventual decoalescence into multiple signals at the coalescence temperature. From the coalescence temperature and the chemical shift difference between the non-equivalent signals, the energy barrier (ΔG‡) for the rotational process can be calculated.

As of the latest literature search, specific experimental dynamic NMR studies on this compound have not been reported. Such studies would be valuable in quantifying the steric impact of the 7-tert-butyl group on the conformational dynamics of the indole ring.

Two-dimensional (2D) NMR techniques are powerful tools for the complete and unambiguous assignment of ¹H and ¹³C NMR spectra and for elucidating the detailed molecular structure.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the scalar coupling network between protons. For this compound, cross-peaks would be expected between H4 and H5, and between H5 and H6, confirming their connectivity in the benzene ring. Similarly, coupling between H2 and H3 in the pyrrole ring would be observed.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum would show cross-peaks connecting each proton signal to the signal of the carbon to which it is attached. For example, the singlet of the tert-butyl protons would correlate with the methyl carbon signal in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and piecing together the molecular framework. For instance, the protons of the tert-butyl group would show a correlation to the C7 carbon of the indole ring and the quaternary carbon of the tert-butyl group itself. The N-H proton would be expected to show correlations to C2, C3, and C7a.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum provides information about the spatial proximity of protons. For this compound, a significant Nuclear Overhauser Effect (NOE) would be expected between the protons of the tert-butyl group and the H6 proton, confirming the position of the tert-butyl substituent at C7. An NOE might also be observed between the tert-butyl protons and the N-H proton, depending on the preferred conformation.

While specific 2D NMR spectra for this compound are not available in the reviewed literature, the expected correlations based on its known structure provide a clear roadmap for its complete spectral assignment.

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide accurate bond lengths, bond angles, and torsion angles, offering a detailed picture of its molecular geometry in the solid state. Furthermore, it would reveal information about the intermolecular interactions, such as hydrogen bonding and van der Waals forces, that govern the crystal packing.

The crystal system and space group are fundamental parameters derived from the X-ray diffraction data that describe the symmetry of the crystal lattice. This information is crucial for the complete and accurate solution of the crystal structure.

A thorough search of the available scientific literature and crystallographic databases did not yield a reported crystal structure for this compound. Therefore, experimental data on its crystal system and space group are not available at this time. The determination of these parameters would require the growth of single crystals of sufficient quality and subsequent analysis by X-ray diffraction.

Analysis of Intermolecular Interactions and Crystal Packing (e.g., hydrogen bonding, π-π stacking)

The solid-state architecture of this compound is dictated by a combination of non-covalent interactions, which are crucial for understanding its physical properties and molecular recognition capabilities. While a specific crystal structure for this exact compound is not publicly available, the expected interactions can be inferred from the known behavior of the indole scaffold and its derivatives. mdpi.comnih.gov

Hydrogen Bonding: The most significant directional interaction anticipated in the crystal lattice of this compound is the hydrogen bond formed by the indole N-H group. The nitrogen-bound hydrogen atom acts as a hydrogen bond donor, while the π-system of an adjacent molecule or a nitrogen atom from another molecule can act as an acceptor. mdpi.comnih.gov This N-H···π or N-H···N interaction is a defining feature in the packing of many indole-containing compounds, often leading to the formation of chains or dimeric motifs. nih.gov The presence of the bulky tert-butyl group at the C7 position, adjacent to the indole nitrogen, may introduce steric hindrance that influences the geometry and accessibility of the N-H group for hydrogen bonding, potentially favoring certain packing arrangements over others.

π-π Stacking: The planar aromatic indole ring system facilitates π-π stacking interactions, which contribute significantly to the crystal packing stability. mdpi.com These interactions arise from the electrostatic attraction between the electron-rich π-clouds of adjacent indole rings. The typical arrangement is an offset or parallel-displaced stacking to minimize repulsion. nih.gov In proteins, the indole side chain of tryptophan frequently engages in π-π stacking, highlighting the importance of this interaction. mdpi.comnih.gov For this compound, these stacking interactions would involve the bicyclic aromatic core, likely influencing the formation of columnar or layered structures in the solid state. The tert-butyl substituent could further modulate the inter-planar distance and relative orientation of the stacked rings.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for determining the elemental composition of a compound with high accuracy and confidence. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS allows for the calculation of a unique elemental formula.

For this compound, the molecular formula is C₁₂H₁₅N. The theoretical exact mass can be calculated by summing the masses of the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N). This calculated mass is then compared to the experimentally measured mass of the protonated molecule ([M+H]⁺) in the mass spectrometer. The close agreement between the theoretical and experimental values confirms the compound's identity.

| Ion | Molecular Formula | Calculated Exact Mass (Da) | Expected Experimental Mass (Da) |

|---|---|---|---|

| [M+H]⁺ | C₁₂H₁₆N⁺ | 174.1277 | ~174.1277 ± 0.0005 |

Note: The expected experimental mass is a theoretical prediction. Actual experimental data would be required for confirmation.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. ijpsm.com The FTIR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key structural features: the indole N-H bond, aromatic C-H bonds, aliphatic C-H bonds of the tert-butyl group, and the vibrations of the aromatic ring system. researchgate.net

Based on data from the parent indole molecule and general vibrational frequencies, the following peaks are anticipated: researchgate.netnist.gov

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance |

|---|---|---|---|

| N-H (Indole) | Stretching | ~3400 | Sharp, medium intensity |

| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium to weak |

| C-H (tert-Butyl) | Asymmetric/Symmetric Stretching | 2870 - 2960 | Strong, sharp |

| C=C (Aromatic) | Ring Stretching | 1500 - 1620 | Multiple medium to strong bands |

| C-H (tert-Butyl) | Bending | 1365 - 1395 | Medium to strong |

| =C-H (Aromatic) | Out-of-plane Bending | 730 - 770 | Strong |

The N-H stretching vibration around 3400 cm⁻¹ is a hallmark of the indole ring. researchgate.net The strong absorptions in the 2870-2960 cm⁻¹ region are characteristic of the C-H bonds within the tert-butyl group. The aromatic C=C stretching vibrations and the strong out-of-plane C-H bending bands confirm the presence of the substituted benzene ring. upi.edu

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. core.ac.uk Molecules with conjugated π systems, such as indole, absorb UV light to promote electrons from a lower energy molecular orbital to a higher energy one. core.ac.uk The absorption spectrum of the parent indole compound in the gas phase or in nonpolar solvents typically displays two distinct absorption bands, historically designated as the ¹Lₐ and ¹Lₑ bands, which arise from π → π* transitions. acs.orgnih.gov

For indole, these absorption maxima (λₘₐₓ) are observed around 270-280 nm. acs.orgnih.govnist.gov The introduction of an alkyl substituent, such as a tert-butyl group, on the aromatic ring generally causes a small bathochromic shift (a shift to a longer wavelength). This red shift is due to the electron-donating nature of the alkyl group, which slightly destabilizes the highest occupied molecular orbital (HOMO), thereby reducing the energy gap for the π → π* transition.

| Compound | Solvent | Expected λₘₐₓ (nm) | Electronic Transition |

|---|---|---|---|

| Indole (reference) | Cyclohexane/Ethanol | ~270 - 280 | π → π |

| This compound | Non-polar solvent | > 280 (predicted) | π → π |

The predicted spectrum for this compound would therefore be expected to retain the characteristic shape of the indole chromophore but with its absorption maxima shifted to slightly longer wavelengths compared to the unsubstituted parent molecule.

Computational Investigations and Theoretical Models of 7 Tert Butyl 1h Indole

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules. For 7-(tert-butyl)-1H-indole, DFT calculations would elucidate how the bulky and electron-donating tert-butyl group at the C7 position modulates the electronic environment of the indole (B1671886) ring system.

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's chemical reactivity and electronic properties. The energy difference between them, the HOMO-LUMO gap, is a key indicator of molecular stability and the energy required for electronic excitation. irjweb.comjoaquinbarroso.com

For this compound, the HOMO is expected to be a π-orbital distributed across the indole ring, characteristic of aromatic systems. The tert-butyl group, being a weak electron-donating group through hyperconjugation, would likely raise the energy of the HOMO compared to unsubstituted indole. Conversely, the LUMO, also a π*-orbital, would be less affected. This would result in a smaller HOMO-LUMO gap, suggesting increased reactivity compared to the parent indole.

Table 1: Predicted Frontier Molecular Orbital Energies and Properties for this compound

This table is illustrative, showing the type of data that would be generated from a specific DFT calculation. Actual values require dedicated computational analysis.

| Parameter | Predicted Value/Characteristic | Theoretical Significance |

| EHOMO | Higher than indole | Increased electron-donating ability. |

| ELUMO | Similar to indole | The tert-butyl group has a minor effect on the unoccupied orbitals. |

| HOMO-LUMO Gap (ΔE) | Smaller than indole | Indicates higher chemical reactivity and lower kinetic stability. researchgate.net |

| HOMO Distribution | π-orbital density across the indole core, with some influence from the C7 substituent. | Determines sites of electrophilic attack. |

| LUMO Distribution | π*-orbital density primarily over the pyrrole (B145914) and benzene (B151609) rings. | Determines sites of nucleophilic attack. |

Global reactivity descriptors, derived from HOMO and LUMO energies, quantify the reactivity of a molecule. irjweb.com Key descriptors include chemical potential (μ), hardness (η), and the global electrophilicity index (ω).

Chemical Potential (μ): Related to the molecule's tendency to lose or gain electrons. A higher chemical potential for this compound compared to indole would indicate greater nucleophilicity.

Chemical Hardness (η): Proportional to the HOMO-LUMO gap, it measures resistance to change in electron distribution. A smaller gap for this compound implies lower hardness (i.e., it is "softer"), correlating with higher reactivity.

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. The electron-donating nature of the tert-butyl group would likely result in a lower electrophilicity index for this compound compared to indole.

The presence of a sterically demanding tert-butyl group at the C7 position, adjacent to the pyrrole nitrogen (N1), introduces significant conformational considerations. nih.gov DFT calculations are essential for finding the lowest energy conformation (energy minima) by mapping the potential energy surface as a function of bond rotations.

The primary focus of conformational analysis for this molecule would be the rotation around the C7-C(tert-butyl) bond. Due to steric hindrance between the methyl groups of the tert-butyl substituent and the N-H proton of the indole ring, free rotation would be restricted. upenn.edu DFT optimization would likely reveal a preferred staggered conformation where the methyl groups are positioned to minimize steric clash with the indole plane. This steric strain may also induce slight puckering or out-of-plane distortion of the otherwise planar indole ring system to achieve a more stable, lower-energy state.

Modeling of Excited State Properties and Photophysical Behavior

Time-Dependent Density Functional Theory (TD-DFT) is the primary method for modeling the excited states of molecules and predicting their photophysical properties, such as UV-Vis absorption spectra. chemrxiv.orgmdpi.com The photophysics of indole and its derivatives are characterized by two low-lying π-π* excited states, known as La and Lb. nih.govresearchgate.net

For this compound, TD-DFT calculations would predict the vertical excitation energies and oscillator strengths for transitions to these states. The electron-donating tert-butyl group is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted indole. chemrxiv.org This is because the substituent destabilizes the ground state more than the excited state, reducing the energy gap for electronic transitions. Computational studies on substituted indoles confirm that both the position and electronic nature of the substituent significantly influence the excited state energies and absorption properties. nih.govresearchgate.net

Computational Elucidation of Reaction Mechanisms and Transition States

DFT is a powerful tool for investigating the mechanisms of chemical reactions, allowing for the calculation of energies of reactants, products, intermediates, and, crucially, transition states. For this compound, this could be applied to understand its reactivity in electrophilic aromatic substitution, a characteristic reaction of indoles.

Due to the steric bulk of the C7-tert-butyl group, electrophilic attack at the C7 position would be highly disfavored. While the C3 position is generally the most nucleophilic site in indoles, computational studies could precisely model the transition state energies for electrophilic attack at various positions (e.g., C2, C3, C4, C5, C6). Such calculations would likely confirm that the C3 position remains the most favorable site for reaction, but might also reveal a modified regioselectivity at other positions due to the electronic influence of the C7-substituent. msu.edubeilstein-journals.org For instance, the mechanism for the cyclization of N-aryl enaminones to form indoles has been successfully elucidated using DFT, showcasing the method's utility in complex reaction pathways. researchgate.net

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. An MD simulation of this compound, either in the gas phase or in a solvent, would reveal the flexibility of the molecule and the dynamics of the tert-butyl group's rotation.

In a condensed phase (e.g., in water or an organic solvent), MD simulations could explore how solvent molecules arrange around the indole and its bulky substituent, providing information on solvation shells and intermolecular interactions. This is particularly relevant for understanding how the hydrophobic tert-butyl group influences solubility and interactions with other molecules in a biological or chemical system. Such simulations on related systems, like tert-butyl alcohol, have provided detailed pictures of the interplay between hydrophobic and hydrophilic interactions. researchgate.net

Advanced Applications of 7 Tert Butyl 1h Indole in Chemical Sciences

Role as a Versatile Building Block in the Synthesis of Complex Organic Molecules

The 7-(tert-butyl)-1H-indole moiety serves as a foundational element in the construction of intricate molecular architectures. Its inherent reactivity, modulated by the C7-tert-butyl group, allows for selective functionalization at various positions of the indole (B1671886) ring, primarily at the C3 position, which is characteristic of indole chemistry. nih.govresearchgate.net This strategic placement of a bulky group can direct the course of reactions, preventing unwanted side reactions and enabling the synthesis of specific isomers.

The tert-butyl group at the 7-position sterically shields the adjacent N1 and C6 positions, which can be exploited to guide reactions to other sites on the indole ring. This steric hindrance is a key feature that synthetic chemists leverage to achieve high regioselectivity in electrophilic substitution and metal-catalyzed cross-coupling reactions.

Precursor for Polycyclic and Fused Heterocyclic Scaffolds

Indole derivatives are well-established precursors for the synthesis of polycyclic and fused heterocyclic systems, which are common motifs in biologically active compounds. nih.govmdpi.com While specific examples detailing the use of this compound in the synthesis of complex polycyclic systems are not extensively documented in broad literature, the general reactivity of 7-substituted indoles suggests their utility in such transformations. nih.gov

Table 1: Potential Reactions for Polycyclic Scaffold Synthesis from 7-Substituted Indoles

| Reaction Type | Reagents | Potential Product Scaffold |

|---|---|---|

| Pictet-Spengler Reaction | Aldehydes or Ketones | Beta-carbolines |

| Fischer Indole Synthesis | Phenylhydrazine (B124118) and Ketones/Aldehydes | Fused Indoles |

| Bischler-Möhlau Indole Synthesis | α-bromo-ketones and anilines | Poly-substituted indoles for further cyclization |

Utilization in Total Synthesis Strategies

The indole nucleus is a frequent target in the total synthesis of natural products due to its presence in numerous alkaloids and other biologically active molecules. rsc.orgnih.govsemanticscholar.org The strategic use of substituted indoles allows for the introduction of specific functionalities and control over the stereochemistry of the final product.

While the direct application of this compound in published total synthesis routes is not prominently featured, its role can be inferred from the general strategies employed for indole alkaloid synthesis. nih.govsemanticscholar.org The tert-butyl group can serve as a "blocking group" to direct reactions to other parts of the molecule or as a lipophilic anchor to improve the pharmacokinetic properties of the target molecule. The Fischer indole synthesis is a classic and versatile method for constructing the indole core and has been applied to the total synthesis of a wide array of natural products. rsc.orgsemanticscholar.org A hypothetical retrosynthetic analysis of a complex target containing the this compound moiety might involve its introduction at a late stage or its construction via a Fischer synthesis using a correspondingly substituted phenylhydrazine.

Contributions to the Development of Functional Materials

The unique electronic properties of the indole ring system make it an attractive component for the design of functional organic materials. The electron-rich nature of the heterocycle allows for its incorporation into conjugated systems, which are essential for applications in electronics and photonics. The substitution pattern on the indole ring plays a crucial role in tuning these properties.

Organic Electronics and Optoelectronics

Indole derivatives have been investigated for their potential use in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The ability of the indole nucleus to participate in π-conjugation and to act as an electron donor makes it a valuable component in the design of organic semiconductors.

The introduction of an alkyl group, such as a tert-butyl group, at the 7-position can influence the solid-state packing and thin-film morphology of the material, which are critical factors for device performance. The bulky tert-butyl group can disrupt π-π stacking, which may be beneficial in some applications to prevent aggregation-induced quenching of fluorescence, or it can be used to control the intermolecular interactions in the solid state. While specific studies on this compound in this context are sparse, the general principles of molecular design for organic electronics suggest its potential utility.

Dye and Pigment Applications

The indole core is the basis for the ancient dye indigo (B80030) and its derivatives. Modern research continues to explore new indole-based dyes and pigments for various applications, from textiles to high-tech materials. beilstein-journals.org The color and photophysical properties of these dyes can be tuned by modifying the substitution pattern on the indole ring.

A tert-butyl group at the 7-position would likely have a modest effect on the color of an indole-based chromophore, primarily through its weak electron-donating inductive effect. However, its significant steric bulk could influence the aggregation behavior of the dye molecules, which can have a profound impact on their color in the solid state and their fastness properties. There is potential for indole compounds to be used in applications such as UV light absorbers in materials like resin compositions and coating compositions. epo.org

Photoactive Materials and Molecular Photoswitches

Molecular photoswitches are molecules that can be reversibly isomerized between two or more stable states by light. This property makes them attractive for a wide range of applications, including optical data storage, molecular machines, and photopharmacology. While azobenzenes and spiropyrans are the most studied classes of photoswitches, there is growing interest in developing new photoswitchable scaffolds. rug.nlrepec.org

The indole nucleus is not a traditional photochromic unit itself. However, it can be incorporated into the structure of a known photoswitch to modulate its properties. For example, an indole moiety could be attached to an imine or a thioindigo (B1682309) core to influence its electronic absorption spectrum and switching quantum yields. The this compound unit could be used to sterically control the isomerization process or to enhance the solubility and processability of the photoswitchable material.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Pyrimidoquinoline-2,4-dione |

| Pyrroloquinoline-1,3-dione |

| Beta-carboline |

| Azobenzene |

| Spiropyran |

Ligand Design and Applications in Organometallic Catalysis

The strategic placement of a tert-butyl group at the 7-position of the indole nucleus offers a powerful tool for chemists to fine-tune the properties of ligands and, consequently, the catalytic behavior of their metal complexes. This bulky substituent can create a specific steric environment around the metal center, which can be exploited to control substrate approach, influence transition state geometries, and enhance the selectivity of catalytic transformations.

Development of this compound-Derived N-Heterocyclic Carbene (NHC) Ligands

N-Heterocyclic carbenes (NHCs) have emerged as a dominant class of ligands in organometallic chemistry and catalysis due to their strong σ-donating ability and steric tunability. While the direct synthesis of NHC ligands from this compound is not extensively documented in publicly available literature, the general principles of NHC synthesis can be applied to this indole derivative.

The synthetic strategy would typically involve the N-functionalization of this compound with a suitable organic group containing another nitrogen atom, followed by cyclization to form an imidazolium (B1220033) or related azolium salt, the direct precursor to the NHC. The tert-butyl group at the C7 position is expected to influence the steric bulk of the resulting NHC ligand, potentially leading to enhanced stability and selectivity in catalytic reactions.

Table 1: Potential Synthetic Route to a this compound-Derived NHC Precursor

| Step | Reactants | Reagents and Conditions | Product |

| 1 | This compound, 2-chloro-N-arylethylamine | Base (e.g., NaH), Solvent (e.g., DMF) | N-(2-(7-(tert-Butyl)-1H-indol-1-yl)ethyl)arylamine |

| 2 | N-(2-(7-(tert-Butyl)-1H-indol-1-yl)ethyl)arylamine | Triethyl orthoformate, Acid catalyst (e.g., NH4Cl) | 1-Aryl-3-(2-(7-(tert-butyl)-1H-indol-1-yl)ethyl)imidazolium salt |

The resulting imidazolium salt can then be deprotonated in the presence of a metal precursor to generate the corresponding metal-NHC complex in situ. The steric hindrance provided by the 7-tert-butyl group could be advantageous in cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations, by promoting reductive elimination and preventing catalyst deactivation.

Exploration of Other Indole-based Ligand Architectures for Transition Metal Catalysis

Beyond NHCs, the this compound framework can be incorporated into various other ligand architectures for transition metal catalysis. The indole nitrogen (N1) and the C2 position are common points for functionalization to create bidentate or polydentate ligands.

Phosphine (B1218219) Ligands: The introduction of a phosphine moiety onto the this compound scaffold can lead to the formation of P,N-type ligands. These ligands combine the soft, π-accepting properties of phosphines with the hard, σ-donating nature of the indole nitrogen. The synthesis could be achieved by N-alkylation of this compound with a haloalkylphosphine or by directed lithiation at the C2 position followed by reaction with a chlorophosphine. The steric bulk of the 7-tert-butyl group would likely influence the coordination geometry and catalytic activity of the resulting transition metal complexes.

Table 2: Potential Indole-Based Ligand Architectures from this compound

| Ligand Type | Potential Synthetic Strategy | Coordinating Atoms | Potential Catalytic Applications |

| P,N-Ligand | N-alkylation with a haloalkylphosphine or C2-lithiation followed by reaction with a chlorophosphine. | Phosphorus, Indole Nitrogen | Asymmetric hydrogenation, Cross-coupling reactions |

| N,N-Ligand | N-alkylation with a pyridine (B92270) or imidazole-containing alkyl halide. | Indole Nitrogen, Heterocyclic Nitrogen | Oxidation catalysis, Polymerization |

| Pincer Ligands | Functionalization at both N1 and C2 positions with donor groups. | N, C, N or P, C, P | Dehydrogenation reactions, C-H activation |

The functionalization of the benzene (B151609) ring of this compound, particularly at the C6 position, offers another avenue for creating novel ligand structures. Transition-metal-catalyzed C-H functionalization is a powerful tool for introducing coordinating groups at this position, leading to ligands with unique electronic and steric profiles. nih.govrsc.org

Future Research Directions and Perspectives on 7 Tert Butyl 1h Indole

Innovation in Regioselective Synthetic Routes for Sterically Hindered Indoles

The synthesis of indoles bearing bulky substituents, particularly at the C7 position, is a formidable challenge in organic chemistry. Traditional indole (B1671886) syntheses often lack the regioselectivity required to install sterically demanding groups at this position, necessitating the development of innovative and highly selective synthetic routes. Future research in this area will likely focus on overcoming the steric hindrance presented by groups like the tert-butyl moiety at the C7 position.

One promising avenue is the development of novel cyclization strategies that can accommodate sterically hindered precursors. This may involve the use of specialized catalysts that can operate under mild conditions and exhibit high regioselectivity. For instance, transition-metal-catalyzed reactions that proceed via intermediates that minimize steric clash will be crucial. Furthermore, exploring intramolecular cyclization reactions of appropriately substituted anilines or related precursors, where the bulky group is already in place, could provide a more direct route to 7-(tert-Butyl)-1H-indole and its derivatives. The development of novel named reactions or significant modifications to existing ones, such as the Fischer, Bischler-Möhlau, or Larock indole synthesis, tailored for sterically demanding substrates, will be a key area of investigation.

Advanced C-H Functionalization Strategies at Unconventional Positions of the Indole Core

Direct C-H functionalization has emerged as a powerful tool for the efficient and atom-economical modification of heterocyclic compounds. For the indole core, functionalization at the C2 and C3 positions is well-established, while the C4-C7 positions on the benzene (B151609) ring are less reactive and present a greater challenge. The C7 position, in particular, is difficult to access due to steric hindrance and electronic effects. Future research will undoubtedly focus on the development of advanced C-H functionalization strategies to selectively introduce various functional groups at the C7 position of indoles, including those already bearing a bulky substituent like the tert-butyl group.

A key strategy in this endeavor is the use of directing groups (DGs) attached to the indole nitrogen (N1 position). acs.orgnih.govnih.gov These directing groups can coordinate to a transition metal catalyst and position it in close proximity to the C7-H bond, thereby facilitating its activation and subsequent functionalization. acs.orgnih.govnih.gov Recent studies have demonstrated the efficacy of various directing groups, such as pivaloyl and phosphinoyl groups, in achieving C7-selectivity in palladium- and rhodium-catalyzed reactions. researchgate.netresearchgate.net Future work will likely explore the design and application of new, more efficient, and easily removable directing groups.

Transition-metal-free C-H functionalization is another exciting frontier. nih.gov Developing methods that can achieve C7-selectivity without the need for often expensive and toxic transition metals would be a significant advancement in green chemistry. nih.gov This could involve the use of strong bases, radical initiators, or photochemical methods to activate the C7-H bond.

The scope of C-H functionalization at the C7 position is also expected to expand. While arylation and alkenylation have been demonstrated, future research will aim to introduce a wider range of functional groups, including alkyl, alkynyl, and heteroatom-containing moieties. This will provide access to a diverse library of 7-substituted indoles with a wide range of potential applications.

| Catalyst System | Directing Group | Type of Functionalization | Key Findings |

| Palladium(II) acetate/Pyridine (B92270) derivative | Phosphinoyl | Arylation | High regioselectivity for the C7 position is achieved through the appropriate choice of the directing group and ligand. researchgate.net |

| Rhodium(III) complex | Pivaloyl | Alkenylation | Efficient for the introduction of acrylates, styrenes, and other vinyl groups at the C7 position. nih.govresearchgate.net |

| Iridium(III) complex | Unspecified | Amidation | Provides access to 7-amino-substituted indoles under mild conditions. researchgate.net |

| Boron tribromide | Pivaloyl | Borylation | A transition-metal-free method for C7-borylation, allowing for further functionalization. nih.gov |

Integration of State-of-the-Art Spectroscopic Techniques for Real-time Reaction Monitoring

The synthesis of complex molecules like this compound often involves multi-step processes with sensitive intermediates. To optimize reaction conditions, improve yields, and ensure safety, real-time monitoring of these reactions is crucial. Future research will increasingly focus on the integration of state-of-the-art spectroscopic techniques for in-situ and real-time analysis of indole synthesis.

Techniques such as Flow NMR (Nuclear Magnetic Resonance) spectroscopy, in-situ FT-IR (Fourier-Transform Infrared) spectroscopy, and Raman spectroscopy are powerful tools for monitoring reaction kinetics, identifying transient intermediates, and determining reaction endpoints without the need for sample extraction. researchgate.netbeilstein-journals.orgbeilstein-journals.orgjascoinc.comaiche.orgxjtu.edu.cnnih.govrsc.orgacs.orgresearchgate.netspectroscopyonline.comresearchgate.net The application of these techniques, particularly in continuous flow chemistry setups, can significantly accelerate the development and optimization of synthetic routes to sterically hindered indoles. researchgate.netbeilstein-journals.orgbeilstein-journals.orgnih.gov

For example, Flow NMR can provide detailed structural information on reactants, intermediates, and products as the reaction progresses, allowing for a deep mechanistic understanding. beilstein-journals.orgnih.gov In-situ IR spectroscopy is highly sensitive to changes in functional groups and can be used to track the consumption of starting materials and the formation of products in real-time. jascoinc.comxjtu.edu.cnrsc.orgacs.orgresearchgate.net Raman spectroscopy, being insensitive to water and having a high spatial resolution, is particularly well-suited for monitoring reactions in aqueous media or heterogeneous systems. beilstein-journals.orgaiche.orgresearchgate.netspectroscopyonline.com The data obtained from these techniques can be used to build kinetic models of the reactions, leading to more efficient and controlled synthetic processes.

Synergistic Combination of Computational and Experimental Methodologies for Rational Design

The rational design of synthetic routes and the prediction of molecular properties can be greatly enhanced by the synergistic combination of computational and experimental methodologies. In the context of this compound, computational chemistry, particularly Density Functional Theory (DFT), can play a pivotal role in several areas.

Future research will leverage computational tools to predict the regioselectivity of synthetic reactions, thereby guiding the choice of reagents and reaction conditions to favor the formation of the desired 7-substituted indole isomer. nih.govacs.orgacs.orgresearchgate.netnih.govrsc.orgrsc.orgchemrxiv.org DFT calculations can be used to model the transition states of different reaction pathways, allowing for the identification of the lowest energy pathway and thus the most likely product. acs.orgresearchgate.net This approach can save significant experimental time and resources by focusing on the most promising synthetic strategies.

Furthermore, computational methods can be employed to predict the electronic and steric properties of this compound and its derivatives. This information is crucial for understanding how the bulky tert-butyl group influences the reactivity of the indole core and for designing molecules with specific properties for applications in materials science or medicinal chemistry. The synergy between computational predictions and experimental validation will be a powerful engine for innovation in the field of sterically hindered indoles.

Expanding the Scope of Applications in Emerging Areas of Materials Science

The unique electronic properties of the indole scaffold make it an attractive building block for functional organic materials. The introduction of a bulky tert-butyl group at the C7 position of the indole core can have a profound impact on the solid-state packing and electronic properties of these materials. Future research will explore the potential applications of this compound and its derivatives in emerging areas of materials science.

One promising area is in organic electronics, where indole-based materials have shown potential for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The sterically demanding tert-butyl group can be used to control the intermolecular interactions and morphology of thin films, which are critical factors in determining the performance of these devices. By preventing close packing, the tert-butyl group could lead to materials with improved solubility and processability, as well as potentially influencing the charge transport properties.

Another potential application is in the development of sensors. The indole nucleus is known to interact with various analytes, and the modification of the indole core with a tert-butyl group could be used to tune the selectivity and sensitivity of indole-based chemical sensors. The steric hindrance could create specific binding pockets or influence the photophysical response of the molecule upon analyte binding. The exploration of these and other applications will undoubtedly uncover new and exciting opportunities for this compound in the field of materials science.

Q & A

Basic Question: What are the standard protocols for synthesizing 7-(tert-Butyl)-1H-indole, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves Friedel-Crafts alkylation or Suzuki coupling to introduce the tert-butyl group at the 7-position of the indole scaffold. Key steps include:

- Catalyst selection : Use of Lewis acids (e.g., AlCl₃) for Friedel-Crafts reactions or palladium catalysts for cross-coupling .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity, while non-polar solvents improve regioselectivity .

- Temperature control : Reactions are often conducted at 80–120°C to balance reaction rate and byproduct formation .

Yield optimization requires monitoring tert-butyl group stability under acidic conditions, as premature deprotection can reduce purity.

Advanced Question: How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Methodological Answer:

Contradictions often arise from variations in assay conditions or target selectivity. To address this:

- Dose-response validation : Perform IC₅₀ assays across multiple concentrations (e.g., 1 nM–100 µM) to confirm activity thresholds .

- Target profiling : Use computational docking (e.g., AutoDock Vina) to compare binding affinities with structurally similar compounds (e.g., tert-butyl-substituted indoles in ) .

- Batch analysis : Verify compound purity (>98% via HPLC) and stereochemical consistency (via X-ray crystallography or NMR), as impurities or racemic mixtures can skew results .

Basic Question: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Assign peaks for the tert-butyl group (δ ~1.3 ppm for ¹H; δ ~29–35 ppm for quaternary carbon) and indole NH proton (δ ~10–12 ppm) .

- Mass spectrometry : Confirm molecular ion [M+H]⁺ and fragmentation patterns using HRMS or ESI-MS .

- X-ray diffraction : Resolve steric effects of the bulky tert-butyl group on indole ring planarity .

Advanced Question: How can experimental design be optimized to study the metabolic stability of this compound in vitro?

Methodological Answer:

- Hepatic microsome assays : Incubate the compound with human liver microsomes (HLMs) at 37°C, and monitor degradation via LC-MS/MS over 0–60 minutes .

- CYP450 inhibition screening : Test against isoforms (e.g., CYP3A4, CYP2D6) using fluorogenic substrates to identify metabolic liabilities .

- Data normalization : Include control compounds (e.g., verapamil for CYP3A4) to calibrate enzyme activity .

Basic Question: What are the key physicochemical properties of this compound relevant to drug discovery?

Methodological Answer:

- Lipophilicity : LogP values (~3.5) predict membrane permeability but may require formulation adjustments for aqueous solubility .

- pKa determination : The indole NH proton (pKa ~17) influences hydrogen-bonding interactions with biological targets .

- Thermal stability : DSC/TGA analyses reveal decomposition temperatures (>200°C), critical for storage and handling .

Advanced Question: How can researchers validate the selectivity of this compound derivatives for kinase inhibition?

Methodological Answer:

- Kinase panel screening : Use broad-spectrum assays (e.g., KinomeScan) to compare inhibition profiles against 468 kinases .

- Structural analogs : Synthesize derivatives with modified tert-butyl positions (e.g., 5- or 6-substituted indoles) to isolate steric vs. electronic effects .

- Mutagenesis studies : Engineer kinase active-site mutations (e.g., ATP-binding pocket) to confirm binding specificity .

Basic Question: What computational tools are recommended for predicting the reactivity of this compound?

Methodological Answer:

- DFT calculations : Gaussian or ORCA software to model electrophilic substitution at the indole C3 position .

- Molecular dynamics : Simulate tert-butyl group rotation barriers (e.g., using GROMACS) to assess conformational flexibility .

- SAR modeling : QSAR modules in Schrödinger or MOE correlate substituent effects with bioactivity .

Advanced Question: How should researchers address discrepancies between in silico predictions and experimental data for this compound’s solubility?

Methodological Answer:

- Solvent parameterization : Refine COSMO-RS models with experimental solubility data in DMSO/water mixtures .

- Polymorph screening : Use slurry conversion experiments to identify stable crystalline forms with improved solubility .

- Surface plasmon resonance (SPR) : Measure binding kinetics in physiologically relevant buffers to validate computational adsorption models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.